1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- is a complex organic compound belonging to the indolecarboxamide family. Indolecarboxamides are known for their diverse biological activities and are often used as building blocks in pharmaceutical research and development .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include microwave irradiation to shorten reaction times and improve yields .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxamide derivatives with different substituents.
Scientific Research Applications
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- can be compared with other indolecarboxamides, such as:
1-Butyl-3-(1-naphthoyl)indole: Known for its psychoactive properties.
1-Methylindole-3-carboxylic acid amide: Studied for its anti-inflammatory effects.
1-[(4-Chlorophenyl)amino]-2-oxoethyl-N-(1-isopropylpiperidin-4-yl)-1H-indole-2-carboxamide: Investigated for its anticancer potential.
The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- lies in its specific molecular structure, which imparts distinct biological activities and synthetic versatility.
Properties
CAS No. |
136817-15-7 |
---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-methyl-N-[2-[3-(propan-2-ylamino)pyridin-2-yl]oxyethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-14(2)22-17-9-6-10-21-19(17)26-12-11-24(3)20(25)18-13-15-7-4-5-8-16(15)23-18/h4-10,13-14,22-23H,11-12H2,1-3H3 |
InChI Key |
GAOIBVITDANOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)OCCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.